![molecular formula C12H9N5OS B5321629 N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5321629.png)
N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide, also known as TPC or TPC-1, is a chemical compound with potential applications in scientific research. TPC is a selective inhibitor of the thyroid hormone receptor β (TRβ) and has been shown to have effects on various biological processes.
作用機序
N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide selectively inhibits TRβ by binding to the ligand-binding domain of the receptor. This prevents the receptor from binding to its natural ligands, thyroid hormones, and thus inhibits its activity. The inhibition of TRβ activity by this compound has been shown to have effects on various biological processes, including cholesterol metabolism, glucose homeostasis, and bone development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of TRβ activity. For example, this compound has been shown to reduce cholesterol levels in the liver and plasma, improve glucose tolerance, and increase bone mass. These effects are likely due to the role of TRβ in the regulation of these processes.
実験室実験の利点と制限
One advantage of using N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its selectivity for TRβ. This allows researchers to specifically investigate the role of this receptor in biological processes without affecting other nuclear hormone receptors. However, one limitation of using this compound is its potential off-target effects. While this compound has been shown to be selective for TRβ, it may still have effects on other proteins or pathways.
将来の方向性
There are several future directions for research on N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of TRβ in cancer development and progression. This compound has been shown to inhibit the growth of certain cancer cells, and further research could investigate the potential use of this compound as a cancer treatment. Another area of interest is the development of more selective TRβ inhibitors. While this compound is selective for TRβ, it may still have off-target effects. Developing more selective inhibitors could improve the specificity of TRβ inhibition and allow for more precise investigation of its role in biological processes.
合成法
The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-bromo thiophene with sodium hydride to form the corresponding thiophene anion. This anion then undergoes a reaction with 3-(1H-tetrazol-5-yl)phenylboronic acid to form the desired product, this compound. The synthesis of this compound has been reported in several research articles and can be easily replicated in a laboratory setting.
科学的研究の応用
N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of endocrinology. TRβ is a nuclear hormone receptor that plays a key role in the regulation of thyroid hormone signaling. This compound has been shown to selectively inhibit TRβ and has been used in several studies to investigate the role of TRβ in various biological processes. For example, this compound has been used to study the role of TRβ in the regulation of cholesterol metabolism, glucose homeostasis, and bone development.
特性
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c18-12(10-5-2-6-19-10)13-9-4-1-3-8(7-9)11-14-16-17-15-11/h1-7H,(H,13,18)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLVEWFZVVONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

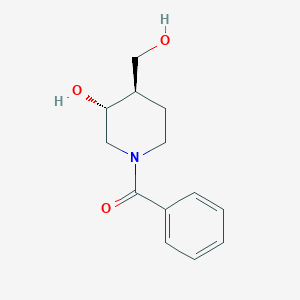
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)

![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)
![N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
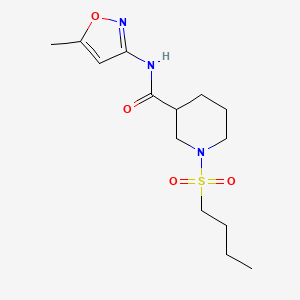

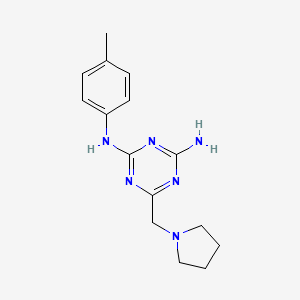
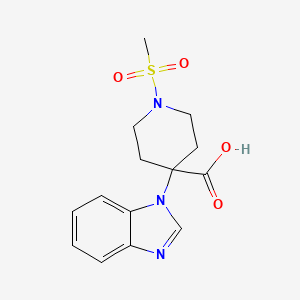

![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)
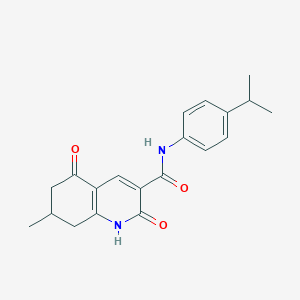
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)